![molecular formula C20H21N5O2 B2970236 6-(2,4-Dimethylphenyl)-4,7-dimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione CAS No. 878727-25-4](/img/structure/B2970236.png)
6-(2,4-Dimethylphenyl)-4,7-dimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of imidazole compounds often involves Wittig olefination of the phenylimidazolylketones, followed by a hydrogenation . The Wittig alkenylation reaction provides a convenient step for the synthesis of imidazole compounds .Molecular Structure Analysis
Imidazole compounds have a unique structure with a five-membered ring containing two nitrogen atoms . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Imidazole compounds are known to be nucleophilic and can serve as ligands in metal-catalyzed reactions . For example, they can be used to synthesize complexes that act as catalysts for the selective hydrogenation of substituted aryl and heteroaryl boronate esters to cis-substituted borylated cycloalkanes .Physical And Chemical Properties Analysis
Imidazole is an amphoteric compound, meaning it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents .Applications De Recherche Scientifique
Luminescence Sensing
Two novel dimethylphenyl imidazole dicarboxylate-based lanthanide(III)-organic frameworks have been synthesized and exhibit characteristic sharp emission bands of Eu(3+) or Tb(3+) ions. These compounds are selectively sensitive to benzaldehyde-based derivatives, making them potential fluorescence sensors for these chemicals (Shi et al., 2015).
Kinase Inhibition
Research identified an imidazo[4,5-h]isoquinolin-7,9-dione as an adenosine 5'-triphosphate competitive inhibitor of lck kinase, highlighting its potential in the development of kinase inhibitors. Initial studies suggested modifications to enhance its potency, marking a step forward in therapeutic applications (Snow et al., 2002).
Microwave-Assisted Organic Synthesis
The application of microwave irradiation in the condensation reactions of 2-aryl hydrazonopropanals with nucleophilic reagents has been explored, showing improvements in product yields and reaction times. This method supports the efficient synthesis of various heterocyclic compounds (Al‐Zaydi & Borik, 2007).
Pharmacological Potential
A series of N-8-arylpiperazinylpropyl derivatives of imidazo[2,1-f]purine-2,4-dione have shown potent 5-HT(1A) receptor ligand properties. Preliminary pharmacological evaluations indicated potential anxiolytic-like and antidepressant activities, suggesting their value in developing new therapeutic agents (Zagórska et al., 2009).
Catalytic Activity in Polymer Synthesis
Imidazole-containing compounds have been utilized in the copper-catalyzed oxidative coupling of 2,6-dimethylphenol, leading to high-performance engineering plastics. These studies have shown that the catalytic activity can be significantly influenced by ligand basicity and steric hindrance, providing insights into the optimization of catalytic systems (Gamez et al., 2001).
Mécanisme D'action
The mechanism of action of imidazole compounds can vary widely depending on their specific structure and the context in which they are used. Many imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
6-(2,4-dimethylphenyl)-4,7-dimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O2/c1-6-9-23-18(26)16-17(22(5)20(23)27)21-19-24(16)11-14(4)25(19)15-8-7-12(2)10-13(15)3/h6-8,10-11H,1,9H2,2-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXTMOFHONIIGRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)CC=C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2,4-Dimethylphenyl)-4,7-dimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

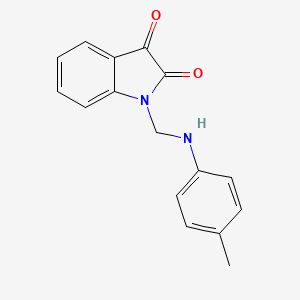

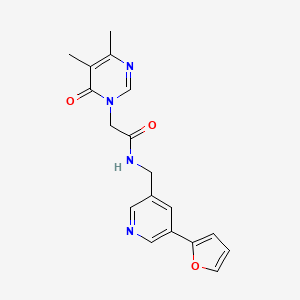
![methyl 2-{[4-cyano-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]sulfanyl}benzenecarboxylate](/img/structure/B2970161.png)


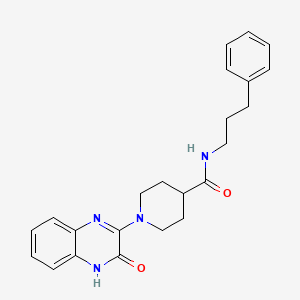
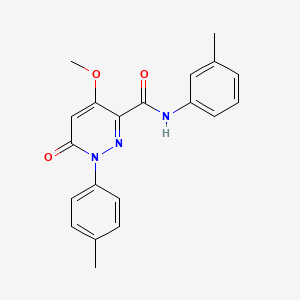

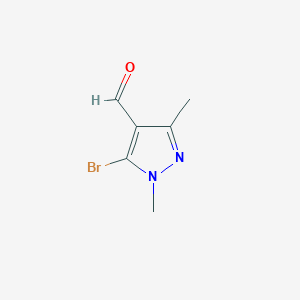

![5-[(3As,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[(2-hydrazinylacetyl)amino]ethoxy]ethoxy]ethyl]pentanamide;dihydrochloride](/img/structure/B2970172.png)
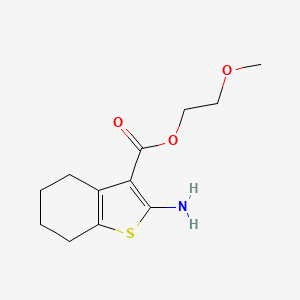
![N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2970177.png)